molecular formula C12H14O B2373345 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol CAS No. 52960-98-2

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol

Cat. No.: B2373345
CAS No.: 52960-98-2
M. Wt: 174.243
InChI Key: SNTGZDTYVFUSMH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol is a sophisticated bicyclic organic compound that features a fused ring system combining a benzene ring, a cyclohexane ring, and an ethano bridge, with a critical phenolic hydroxyl group at the 6-position. This unique architecture makes it a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. The structure is closely related to 1,4-methanonaphthalene derivatives, which have been documented as key intermediates in the synthesis of complex therapeutic agents, such as Varenicline, a nicotinic receptor partial agonist . Furthermore, the tetrahydronaphthalene (tetralin) core is a privileged structure in drug discovery, known to contribute to potent biological activity. Recent research has highlighted tetrahydronaphthalene-derived amides as a novel class of ATP synthase inhibitors with promising efficacy against Mycobacterium tuberculosis, demonstrating the scaffold's relevance in developing anti-infective agents . The presence of the ethano bridge imposes specific conformational constraints on the molecule, while the hydroxyl group provides a handle for further chemical functionalization, such as etherification or esterification, and can be critical for hydrogen bonding in target binding. Researchers can leverage this compound as a versatile building block for constructing complex molecular architectures, studying structure-activity relationships (SAR), and exploring new chemical spaces in drug discovery programs. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-10-5-6-11-8-1-3-9(4-2-8)12(11)7-10/h5-9,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTGZDTYVFUSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52960-98-2
Record name tricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-4-ol
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Preparation Methods

Diene and Dienophile Selection

  • Diene : Cyclopentadiene or 1,3-butadiene derivatives are commonly used due to their high reactivity in cycloadditions.
  • Dienophile : Quinones or maleic anhydride derivatives introduce oxygenated functional groups, which can later be reduced or oxidized. For example, reacting cyclopentadiene with 1,4-naphthoquinone forms a bicyclic diketone precursor.

Post-Cycloaddition Modifications

The Diels-Alder adduct undergoes sequential transformations:

  • Selective Reduction : Hydrogenation of the diketone to a diol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Dehydration : Acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) forms a tetralone intermediate.
  • Hydroxylation : Oxidation of a methyl group adjacent to the bridgehead using pyridinium chlorochromate (PCC) introduces the hydroxyl moiety.

Example Reaction Conditions

Step Reagents/Conditions Yield (%)
Diels-Alder Reaction Cyclopentadiene, 1,4-naphthoquinone, 80°C 65–75
Ketone Reduction NaBH4, ethanol, 0°C 85
Dehydration p-TsOH, toluene, reflux 90

Birch Reduction Followed by Bridge Formation

Birch reduction of naphthalene derivatives provides a route to 1,4-dihydronaphthalene intermediates, which can be functionalized to install the ethano bridge.

Birch Reduction Protocol

  • Substrate : 6-Methoxynaphthalene is reduced using sodium in liquid ammonia and ethanol to yield 6-methoxy-1,4-dihydronaphthalene.
  • Bridge Installation : Treatment with 1,2-dibromoethane and a strong base (e.g., potassium tert-butoxide) induces cyclization, forming the 1,4-ethano bridge.

Demethylation to Hydroxyl Group

The methoxy group is cleaved using boron tribromide (BBr3) in dichloromethane at −78°C, yielding the target alcohol.

Critical Parameters

  • Temperature control during Birch reduction (−33°C) prevents over-reduction.
  • Anhydrous conditions are essential to avoid side reactions during demethylation.

Epoxide Ring-Opening Strategy

Epoxidation of dihydronaphthalene derivatives followed by ring-opening reactions offers a pathway to introduce hydroxyl groups regioselectively.

Epoxidation and Reduction

  • Epoxidation : 1,4-Dihydronaphthalene is treated with m-chloroperbenzoic acid (m-CPBA) to form an epoxide.
  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the epoxide to a vicinal diol.
  • Oxidation-Reduction Sequence : Selective oxidation of one alcohol to a ketone (using PCC) followed by reduction (NaBH4) yields the secondary alcohol at position 6.

Advantages :

  • High stereochemical control via epoxide ring-opening.
  • Tunable oxidation states enable functional group interconversion.

Asymmetric Catalysis for Enantioselective Synthesis

Dynamic kinetic resolution (DKR) methods, as demonstrated in patent CN106397139A, enable enantioselective synthesis of bicyclic alcohols.

Hydrogenation of Tetralone Precursors

  • Substrate : 5-Methoxy-1,2,3,4-tetrahydro-β-naphthol is hydrogenated using palladium on carbon (Pd/C) under H2 pressure.
  • Racemization Catalyst : A combination of lipase enzymes (e.g., Candida antarctica lipase B) and ruthenium catalysts achieves high enantiomeric excess (ee > 95%).

Hydrolysis and Purification

The acylated intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF), followed by column chromatography to isolate the enantiopure product.

Industrial Applicability :

  • Scalable to multi-kilogram batches.
  • Cost-effective compared to noble metal-catalyzed asymmetric hydrogenation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) ee (%) Scalability
Diels-Alder Cycloaddition, reduction 70 N/A Moderate
Birch Reduction Reduction, alkylation 60 N/A High
Epoxide Ring-Opening Epoxidation, reduction 75 N/A Low
Asymmetric Catalysis Hydrogenation, DKR 85 >95 High

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Cl2, Br2, HNO3

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,2,3,4-tetrahydro-1,4-ethano-naphthalen-6-ol is C12H14OC_{12}H_{14}O, with a molecular weight of approximately 174.24 g/mol. Its structure features a bicyclic framework that contributes to its unique chemical behavior and solubility properties.

Solvent Use

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol is primarily utilized as a solvent due to its excellent dissolving properties for various organic compounds. It is effective in dissolving fats, oils, waxes, and resins. The compound is particularly noted for:

  • High-grade lacquers : It enhances flow and gloss in lacquer formulations and improves adhesion between paint layers .
  • Herbicides : The compound serves as a solvent in agricultural formulations .

Chemical Synthesis

The compound acts as an intermediate in the synthesis of other chemicals. It is involved in:

  • Production of decahydronaphthalene : This is significant for the manufacture of various industrial chemicals .
  • Coal liquefaction : It functions as a hydrogen-carrying solvent during the conversion of coal into liquid fuels .

Case Study 1: Use in Lacquer Formulations

Research indicates that the incorporation of 1,2,3,4-tetrahydro-1,4-ethano-naphthalen-6-ol into lacquer formulations significantly improves the physical properties of the final product. A study conducted by Degussa AG highlighted its role in enhancing gloss and adhesion properties compared to other solvents .

Case Study 2: Agricultural Applications

In agricultural chemistry, this compound has been evaluated for its efficacy as a solvent for herbicides. Its ability to dissolve active ingredients enhances the bioavailability and effectiveness of these formulations .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
SolventHigh-grade lacquersEnhances flow and gloss
HerbicidesImproves solubility of active ingredients
Chemical SynthesisIntermediate for decahydronaphthaleneKey component in industrial chemical production
Hydrogen-carrying solvent in coal liquefactionFacilitates conversion processes
PharmaceuticalsPotential use in thrombopoietin mimeticsEnhances platelet production

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme substrate or inhibitor, modulating biochemical pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Structural Features
1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol C₁₂H₁₄O 174.24 -OH at C6 Not provided Ethano bridge (C1–C4), bicyclic framework
5,6,7,8-Tetrahydro-1,4-naphthalenediol C₁₀H₁₂O₂ 164.20 -OH at C1 and C4 13623-10-4 Fully hydrogenated ring, diol configuration
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol C₁₀H₁₁FO 166.19 -OH at C2, -F at C6 85072-31-7 Halogen substitution, hydroxyl at C2
6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene C₁₅H₂₂O 218.33 -OCH₃ at C6, tetramethyl groups 51510-70-4 Methoxy and alkyl substituents
1,4:5,8-Dimethanonaphthalen-2-ol C₁₄H₁₆O 200.28 -OH at C2 7388-87-6 Dimethano bridges, polycyclic framework

Key Differences and Implications

Bridging Patterns: The ethano bridge in the target compound creates a bicyclic system distinct from the dimethano bridges in 1,4:5,8-Dimethanonaphthalen-2-ol, which form a tricyclic architecture .

Functional Groups :

  • The hydroxyl group at C6 in the target contrasts with the C2 hydroxyl in 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol, which may alter hydrogen-bonding interactions and solubility .
  • Methoxy and alkyl substituents in 6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene increase hydrophobicity compared to the target’s hydroxyl group .

Stereochemical Complexity: Bridged systems like the target and 1,4:5,8-Dimethanonaphthalen-2-ol exhibit stereoisomerism due to fused rings, whereas non-bridged analogs (e.g., 5,6,7,8-Tetrahydro-1,4-naphthalenediol) have simpler stereochemical profiles .

Physicochemical Properties

  • Hydroxyl positioning (C6 vs. C2) influences acidity; C6 -OH may exhibit lower pKa than C2 -OH due to resonance stabilization differences .

Biological Activity

1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol (CAS Number: 52960-98-2) is a bicyclic compound with the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of 174.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C12H14OC_{12}H_{14}O
  • Molecular Weight : 174.24 g/mol
  • CAS Number : 52960-98-2

Biological Activity Overview

Research indicates that 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of ethanoanthracenes, structurally related to 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol, demonstrate significant antiproliferative effects against cancer cell lines. For instance:

  • Chronic Lymphocytic Leukemia (CLL) : Compounds with similar structures have shown sub-micromolar activity in CLL cell lines with mean GI50 values around 0.245 µM .
  • Burkitt’s Lymphoma : The same class of compounds has effectively reduced cell viability in Burkitt lymphoma cell lines .

Antimicrobial Activity

The compound has also been investigated for its antibacterial properties:

  • Gram-positive Bacteria : It has shown activity against Staphylococcus aureus and other Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 3.2 to 3.9 μg/mL .

The biological activity of 1,2,3,4-Tetrahydro-1,4-ethano-naphthalen-6-ol may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in cancer proliferation.
  • Receptor Modulation : Similar compounds have been reported to modulate cannabinoid receptors and other signaling pathways relevant to cancer and inflammation .

Study on Antiproliferative Effects

A significant study focused on the synthesis and evaluation of ethanoanthracene derivatives demonstrated their potential as lead compounds for developing new chemotherapeutics targeting CLL. The findings indicated that structural modifications could enhance their efficacy against cancer cells .

Antimicrobial Evaluation

In another study assessing the antimicrobial properties of related compounds, it was found that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compounds were noted for their low toxicity and favorable pharmacokinetic profiles .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Ethanoanthracene Derivative AAntiproliferativeCLL Cell Lines0.245 µM
Ethanoanthracene Derivative BAntiproliferativeBurkitt’s Lymphoma<10 µM
Compound CAntibacterialStaphylococcus aureus3.2 - 3.9 μg/mL
Compound DAntimicrobialE. coliNot specified

Q & A

Q. What methodologies validate computational models against experimental data for this compound?

  • Methodological Answer : Compare DFT-derived geometries with X-ray crystallography data (if available). Validate thermodynamic properties (e.g., enthalpy of formation) using bomb calorimetry. Machine learning algorithms (e.g., Random Forests) predict synthetic yields from historical data, iteratively refining models with new experimental results () .

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